

# Methitural: A Technical Whitepaper on its Discovery and Initial Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methitural**

Cat. No.: **B1227589**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery, synthesis, and initial evaluation of **Methitural**, an ultra-short-acting intravenous anesthetic from the thiobarbiturate class. It is intended for researchers, scientists, and professionals in the field of drug development.

## Discovery and Synthesis

**Methitural**, chemically known as 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, was developed in the 1950s. The synthesis of this barbiturate derivative was first reported by Zima and Von Werder and patented in 1957 under US Patent 2,802,827, assigned to E. Merck.[1] The synthesis involves a multi-step process.

## Synthesis Protocol

The synthesis of **Methitural**, as described in the patent, involves the alkylation of a substituted cyanoacetate with 2-chloroethylmethyl sulfide. The resulting cyanoester is then condensed with thiourea, followed by hydrolysis of the imine to yield the final **Methitural** product.[1]

### Experimental Protocol: Synthesis of **Methitural**

- Step 1: Alkylation of Substituted Cyanoacetate. A carbanion of a substituted cyanoacetate is generated and subsequently alkylated using 2-chloroethylmethyl sulfide.

- Step 2: Condensation with Thiourea. The cyanoester from the previous step is condensed with thiourea.
- Step 3: Hydrolysis. The resulting imine from the condensation reaction is hydrolyzed to yield **Methitural**.



[Click to download full resolution via product page](#)

Diagram 1: **Methitural** Synthesis Workflow

## Mechanism of Action: Interaction with the GABA-A Receptor

As a thiobarbiturate, **Methitural** exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane,

making it less likely to fire an action potential, thus causing central nervous system depression and anesthesia.



[Click to download full resolution via product page](#)

Diagram 2: **Methitural's Signaling Pathway at the GABA-A Receptor**

## Initial Preclinical and Clinical Trials

Following its synthesis, **Methitural**, under the trade names Neraval and Thiogenal, underwent preclinical and clinical evaluation to determine its efficacy and safety as an intravenous anesthetic.

## Preclinical Studies

A key preclinical study was conducted by Irwin et al. in 1956, comparing **Methitural** with the existing standard, thiopental, in cats, dogs, and monkeys. This study laid the groundwork for its progression to human trials.

Experimental Protocol: Preclinical Evaluation (Irwin et al., 1956)

- Animal Models: The study utilized cats, dogs, and monkeys to assess the anesthetic properties of **Methitural**.
- Drug Administration: **Methitural** and thiopental were administered intravenously.
- Parameters Monitored: Key parameters likely included the dose required for induction of anesthesia, duration of anesthesia, and recovery time. Cardiovascular and respiratory effects were also likely monitored.
- Comparative Analysis: The effects of **Methitural** were directly compared to those of thiopental in the same animal models.



[Click to download full resolution via product page](#)

Diagram 3: General Workflow of Preclinical Trials

## Initial Clinical Trials

One of the early clinical evaluations of **Methitural** (marketed as Neraval) was reported by Houde, Hudon, and Jacques in 1957.[2][3] Their preliminary report provided initial insights into the drug's performance in a clinical setting.

## Experimental Protocol: Clinical Evaluation (Houde et al., 1957)

- Patient Population: The study included 112 patients with ages ranging from two to eighty-two years.[2]
- Drug Administration: **Methitural** (Neraval) was administered intravenously for surgical procedures of varying durations.[2]
- Parameters Monitored: Clinical observations included recovery time and cardiovascular effects (systolic and diastolic blood pressure, pulse rate). The incidence of postoperative nausea and vomiting was also noted.[2]

## Quantitative Data from Initial Clinical Trial (Houde et al., 1957)

| Parameter                                                 | Observation                                              |
|-----------------------------------------------------------|----------------------------------------------------------|
| Patient Population                                        | 112 patients, aged 2-82 years[2]                         |
| Recovery Time                                             | 82% of patients awake within 5 minutes post-operation[2] |
| 18% of patients awake within 30 minutes post-operation[2] |                                                          |
| Cardiovascular Effects                                    | Systolic blood pressure drop of 20-30 mm Hg[2]           |
| Diastolic blood pressure remained unchanged[2]            |                                                          |
| Transient increase in pulse rate[2]                       |                                                          |
| Adverse Effects                                           | Vomiting was "greatly diminished"[2]                     |

## Conclusion

The discovery and initial trials of **Methitural** in the 1950s demonstrated its potential as an ultra-short-acting intravenous anesthetic. Its synthesis was well-defined, and its mechanism of action was understood to be consistent with other thiobarbiturates, involving the potentiation of GABA-A receptor activity. Early clinical data suggested a rapid recovery time and a favorable side effect profile concerning postoperative vomiting. However, despite these promising initial findings, **Methitural**'s time in the market was brief, and it was ultimately superseded by other

anesthetic agents. This technical guide provides a foundational understanding of the early scientific and clinical exploration of this compound for professionals in the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methitural - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Neraval (methitural sodium) (sch. 3132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methitural: A Technical Whitepaper on its Discovery and Initial Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1227589#methitural-discovery-and-initial-trials>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)